molecular formula C23H24N2O3 B6636156 N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide

Cat. No. B6636156
M. Wt: 376.4 g/mol
InChI Key: XPYQGJNJTBYJNA-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide acts as a competitive inhibitor of MAGL, binding to the active site of the enzyme and preventing the degradation of 2-AG. This leads to an increase in 2-AG levels, which activates cannabinoid receptors and produces various physiological and biochemical effects.
Biochemical and Physiological Effects:
Research has shown that N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide-mediated inhibition of MAGL leads to an increase in 2-AG levels, which has been shown to have various physiological and biochemical effects. These effects include anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide has also been shown to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide has several advantages for lab experiments, including its high potency and selectivity for MAGL inhibition, its ability to increase 2-AG levels, and its potential therapeutic applications in various neurological disorders. However, N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide also has some limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide research, including the development of more efficient and scalable synthesis methods, the optimization of N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide's pharmacokinetic properties, and the evaluation of its potential therapeutic applications in various neurological disorders. Additionally, N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide could be used as a tool compound to study the role of the endocannabinoid system in various physiological and pathological conditions.

Synthesis Methods

The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide involves a multi-step process that includes the reaction of 4-(morpholin-4-ylmethyl)aniline with 2-bromo-1-naphthol in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloroacetyl chloride. The final product is obtained by purification through column chromatography.

Scientific Research Applications

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Research has shown that N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide exhibits potent and selective inhibition of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an increase in 2-AG levels, which has been shown to have neuroprotective effects and potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-23(17-28-22-7-3-5-19-4-1-2-6-21(19)22)24-20-10-8-18(9-11-20)16-25-12-14-27-15-13-25/h1-11H,12-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYQGJNJTBYJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide

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